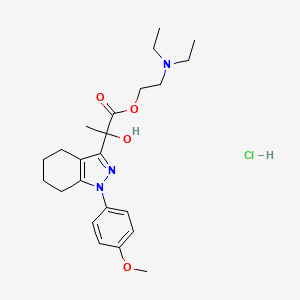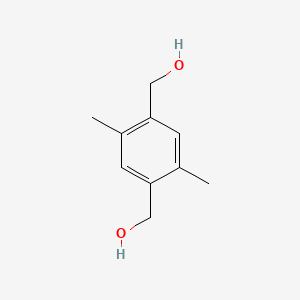
1,4-Benzenedimethanol, 2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedimethanol, 2,5-dimethyl- is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring two methyl groups and two hydroxymethyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedimethanol, 2,5-dimethyl- can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol. This reaction typically employs transition-metal-based homogeneous catalysts known for their ability to dehydrogenate alcohols. The reaction proceeds via a hydrogen-borrowing mechanism, resulting in the formation of higher benzylic diols .
Industrial Production Methods
Industrial production of 1,4-benzenedimethanol, 2,5-dimethyl- often involves the hydrogenative depolymerization of polyethylene terephthalate. This process yields 1,4-benzenedimethanol, which can then be further modified to introduce the methyl groups at the 2 and 5 positions .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedimethanol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields methyl-substituted derivatives.
Substitution: Results in halogenated or other functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedimethanol, 2,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of polymers such as poly(6-methyl-ε-caprolactone) and hyper cross-linked polymers.
Materials Science: Employed in the preparation of sulfonated polynuclear aromatic resins and other advanced materials.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including soluble polyphenylene and p-tolyl-methanol.
Wirkmechanismus
The mechanism of action for 1,4-benzenedimethanol, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a chain extender, facilitating the formation of long polymer chains. The hydroxymethyl groups participate in condensation reactions, linking monomer units together .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedimethanol: Lacks the methyl groups at the 2 and 5 positions, resulting in different reactivity and applications.
2,5-Dimethylphenol: Contains methyl groups but lacks the hydroxymethyl groups, leading to distinct chemical properties and uses.
Uniqueness
1,4-Benzenedimethanol, 2,5-dimethyl- is unique due to the presence of both methyl and hydroxymethyl groups, which confer specific reactivity and versatility in various chemical reactions and applications. This combination of functional groups makes it particularly valuable in polymer chemistry and materials science.
Eigenschaften
CAS-Nummer |
22530-09-2 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,5-dimethylphenyl]methanol |
InChI |
InChI=1S/C10H14O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |
InChI-Schlüssel |
VNMZUQPYTXUYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CO)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


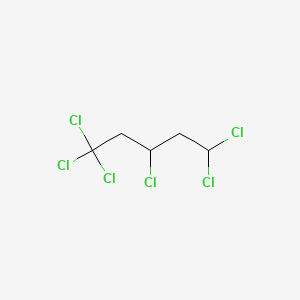
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
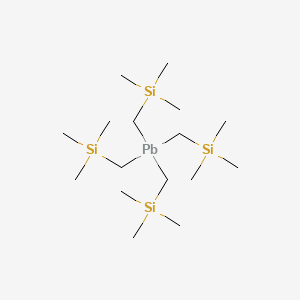


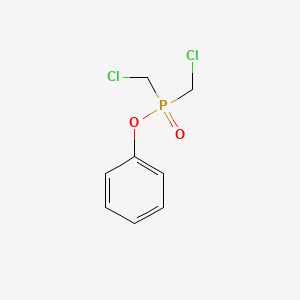
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

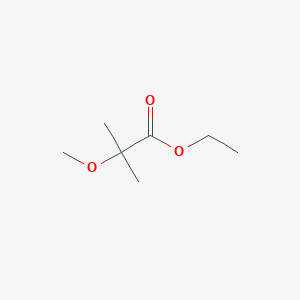
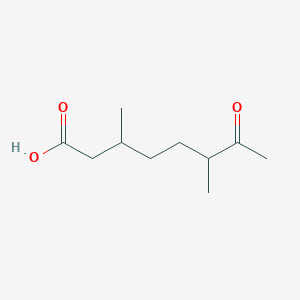
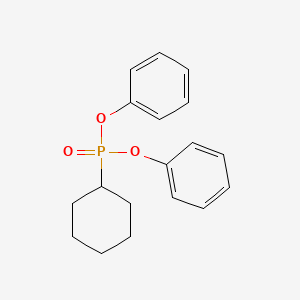
![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)

